Cas no 1508045-52-0 (4-{(pyridin-2-yl)methylamino}pentan-1-ol)

4-{(Pyridin-2-yl)methylamino}pentan-1-ol is a versatile organic compound featuring both a pyridine moiety and an amino alcohol functional group. Its structure enables applications as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules. The pyridine ring contributes to coordination chemistry, making it useful in ligand design for metal-catalyzed reactions. The hydroxyl and amino groups enhance solubility and reactivity, facilitating further derivatization. This compound’s balanced hydrophilicity and lipophilicity improve its utility in medicinal chemistry, where it may serve as a building block for drug candidates targeting neurological or antimicrobial pathways. Its stability under standard conditions ensures reliable handling in laboratory settings.
4-{(pyridin-2-yl)methylamino}pentan-1-ol structure
1508045-52-0 structure
Product name:4-{(pyridin-2-yl)methylamino}pentan-1-ol
CAS No:1508045-52-0
MF:C11H18N2O
MW:194.273422718048
CID:5219523
PubChem ID:75356528

4-{(pyridin-2-yl)methylamino}pentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Pentanol, 4-[(2-pyridinylmethyl)amino]-
    • 4-{(pyridin-2-yl)methylamino}pentan-1-ol
    • Inchi: 1S/C11H18N2O/c1-10(5-4-8-14)13-9-11-6-2-3-7-12-11/h2-3,6-7,10,13-14H,4-5,8-9H2,1H3
    • InChI Key: OZTSIEUEBWKDFR-UHFFFAOYSA-N
    • SMILES: C(O)CCC(NCC1=NC=CC=C1)C

4-{(pyridin-2-yl)methylamino}pentan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-162965-5.0g
4-{[(pyridin-2-yl)methyl]amino}pentan-1-ol
1508045-52-0
5g
$2940.0 2023-06-08
Enamine
EN300-162965-1.0g
4-{[(pyridin-2-yl)methyl]amino}pentan-1-ol
1508045-52-0
1g
$1014.0 2023-06-08
Enamine
EN300-162965-0.1g
4-{[(pyridin-2-yl)methyl]amino}pentan-1-ol
1508045-52-0
0.1g
$892.0 2023-06-08
Enamine
EN300-162965-0.25g
4-{[(pyridin-2-yl)methyl]amino}pentan-1-ol
1508045-52-0
0.25g
$933.0 2023-06-08
Enamine
EN300-162965-50mg
4-{[(pyridin-2-yl)methyl]amino}pentan-1-ol
1508045-52-0
50mg
$647.0 2023-09-22
Enamine
EN300-162965-100mg
4-{[(pyridin-2-yl)methyl]amino}pentan-1-ol
1508045-52-0
100mg
$678.0 2023-09-22
Enamine
EN300-162965-0.05g
4-{[(pyridin-2-yl)methyl]amino}pentan-1-ol
1508045-52-0
0.05g
$851.0 2023-06-08
Enamine
EN300-162965-0.5g
4-{[(pyridin-2-yl)methyl]amino}pentan-1-ol
1508045-52-0
0.5g
$974.0 2023-06-08
Enamine
EN300-162965-2.5g
4-{[(pyridin-2-yl)methyl]amino}pentan-1-ol
1508045-52-0
2.5g
$1988.0 2023-06-08
Enamine
EN300-162965-5000mg
4-{[(pyridin-2-yl)methyl]amino}pentan-1-ol
1508045-52-0
5000mg
$2235.0 2023-09-22

Additional information on 4-{(pyridin-2-yl)methylamino}pentan-1-ol

Recent Advances in the Study of 4-{(pyridin-2-yl)methylamino}pentan-1-ol (CAS: 1508045-52-0)

The compound 4-{(pyridin-2-yl)methylamino}pentan-1-ol (CAS: 1508045-52-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have demonstrated that 4-{(pyridin-2-yl)methylamino}pentan-1-ol exhibits promising activity as a modulator of specific biological pathways. A 2023 publication in the Journal of Medicinal Chemistry reported its efficacy in targeting certain enzyme systems, particularly those involved in inflammatory responses. The compound's unique structural features, including the pyridine moiety and hydroxyl group, contribute to its selective binding properties.

In terms of synthesis, novel methodologies have been developed to improve the yield and purity of 1508045-52-0. A recent patent application (WO2023051234) describes an optimized synthetic route that reduces byproduct formation while maintaining cost-effectiveness. This advancement is particularly significant for potential scale-up production should the compound progress to clinical trials.

Pharmacological evaluations have revealed interesting pharmacokinetic properties of 4-{(pyridin-2-yl)methylamino}pentan-1-ol. Studies conducted in animal models show favorable absorption and distribution profiles, with moderate plasma protein binding and acceptable metabolic stability. These characteristics suggest potential for oral bioavailability, a crucial factor in drug development.

Current research directions include structure-activity relationship (SAR) studies to optimize the compound's therapeutic index. Several analogs have been synthesized and tested, with modifications primarily focused on the amino and hydroxyl functional groups. Preliminary results indicate that certain derivatives may offer improved target specificity while maintaining the parent compound's favorable pharmacokinetic properties.

The safety profile of 1508045-52-0 has been investigated in preliminary toxicology studies. While the compound shows good tolerability at therapeutic doses, researchers have identified some dose-dependent effects that will require further investigation in more comprehensive safety assessments.

Looking forward, the most promising application of 4-{(pyridin-2-yl)methylamino}pentan-1-ol appears to be in the treatment of chronic inflammatory conditions. However, researchers are also exploring its potential in other therapeutic areas, including neurological disorders and certain types of cancer, based on its mechanism of action and preliminary efficacy data.

In conclusion, 1508045-52-0 represents an interesting chemical entity with multiple potential therapeutic applications. While significant progress has been made in understanding its biological activity and optimizing its synthesis, further research is needed to fully evaluate its clinical potential. The coming years will likely see more detailed preclinical studies and possibly the initiation of early-stage clinical trials for specific indications.

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